N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Description
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a pyridine moiety, and a diazirine group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-2-3-10-20(23-24-20)11-8-19(26)22-16-17-9-12-21-18(15-17)25-13-6-4-5-7-14-25/h1,9,12,15H,3-8,10-11,13-14,16H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPJRBRSVDKJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NCC2=CC(=NC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the azepane and pyridine intermediates These intermediates are then coupled through a series of reactions, including alkylation and amide bond formation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azepane nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a photoreactive probe in studying molecular interactions.
Biology: Employed in photoaffinity labeling to identify protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine group, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds, thereby modifying the target molecule. This property makes it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide: shares similarities with other diazirine-containing compounds, such as:
Uniqueness
What sets this compound apart is its combination of an azepane ring, a pyridine moiety, and a diazirine group. This unique structure allows it to interact with a wide range of molecular targets and makes it particularly useful in photoreactive studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
